molecular formula C18H19NO4 B2791060 [(1-Phenylethyl)carbamoyl]methyl 3-methoxybenzoate CAS No. 876527-81-0

[(1-Phenylethyl)carbamoyl]methyl 3-methoxybenzoate

Cat. No.: B2791060
CAS No.: 876527-81-0
M. Wt: 313.353
InChI Key: HGHIHWGABVREOR-UHFFFAOYSA-N
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Description

[(1-Phenylethyl)carbamoyl]methyl 3-methoxybenzoate is an organic compound with a complex structure that includes a carbamoyl group, a phenylethyl group, and a methoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Phenylethyl)carbamoyl]methyl 3-methoxybenzoate typically involves the reaction of 3-methoxybenzoic acid with (1-phenylethyl)carbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which is crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

[(1-Phenylethyl)carbamoyl]methyl 3-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carboxyl group under strong oxidizing conditions.

    Reduction: The carbamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as bromine or nitronium ion in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 3-carboxybenzoic acid derivatives.

    Reduction: (1-Phenylethyl)aminomethyl 3-methoxybenzoate.

    Substitution: Various substituted phenylethyl derivatives depending on the electrophile used.

Scientific Research Applications

[(1-Phenylethyl)carbamoyl]methyl 3-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [(1-Phenylethyl)carbamoyl]methyl 3-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The phenylethyl group may enhance the compound’s binding affinity to hydrophobic pockets within the target molecule, while the methoxybenzoate moiety can participate in hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

[(1-Phenylethyl)carbamoyl]methyl 3-methoxybenzoate can be compared with other similar compounds, such as:

    [(1-Phenylethyl)carbamoyl]methyl benzoate: Lacks the methoxy group, which may affect its reactivity and binding properties.

    [(1-Phenylethyl)carbamoyl]methyl 4-methoxybenzoate: The position of the methoxy group can influence the compound’s electronic properties and steric interactions.

    [(1-Phenylethyl)carbamoyl]methyl 3-hydroxybenzoate: The hydroxyl group can participate in additional hydrogen bonding, potentially altering the compound’s biological activity.

Each of these compounds has unique properties that can be exploited for different applications, highlighting the importance of structural modifications in the design of new chemical entities.

Properties

IUPAC Name

[2-oxo-2-(1-phenylethylamino)ethyl] 3-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-13(14-7-4-3-5-8-14)19-17(20)12-23-18(21)15-9-6-10-16(11-15)22-2/h3-11,13H,12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHIHWGABVREOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)COC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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